4-(2-Phenylphenoxymethyl)benzohydrazide
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Overview
Description
Preparation Methods
The synthesis of 4-(2-Phenylphenoxymethyl)benzohydrazide typically involves the reaction of 2-phenylphenol with benzyl chloride to form 2-phenylphenoxymethylbenzene. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
The purity of the final product is typically verified using techniques such as NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
4-(2-Phenylphenoxymethyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Phenylphenoxymethyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Phenylphenoxymethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological system. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins and nucleic acids to exert its effects .
Comparison with Similar Compounds
4-(2-Phenylphenoxymethyl)benzohydrazide can be compared with other similar compounds, such as N’-benzylidene-2-hydroxymethylbenzohydrazides. These compounds share similar structural features but differ in their specific functional groups and reactivity . The uniqueness of this compound lies in its specific phenylphenoxymethyl group, which imparts distinct chemical and biological properties.
Similar compounds include:
- N’-benzylidene-2-hydroxymethylbenzohydrazides
- N-acylhydrazine derivatives
- Hydrazone compounds
Properties
IUPAC Name |
4-[(2-phenylphenoxy)methyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c21-22-20(23)17-12-10-15(11-13-17)14-24-19-9-5-4-8-18(19)16-6-2-1-3-7-16/h1-13H,14,21H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHMSOQRVXQNLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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